molecular formula C17H14N4OS B2680564 N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-72-0

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2680564
CAS No.: 1021055-72-0
M. Wt: 322.39
InChI Key: VSCNDTUBBWCAMP-UHFFFAOYSA-N
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Description

N-(6-((Pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a benzamide group and at the 6-position with a pyridin-2-ylmethylthio moiety. The pyridinylmethyl group may enhance solubility or target-specific binding compared to simpler alkylthio substituents .

Properties

IUPAC Name

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(13-6-2-1-3-7-13)19-15-9-10-16(21-20-15)23-12-14-8-4-5-11-18-14/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCNDTUBBWCAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl core, followed by the introduction of the thioether linkage and finally the benzamide group. Key steps include:

    Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Thioether Linkage Formation: The pyridazinyl core is then reacted with pyridin-2-ylmethyl thiol under suitable conditions to form the thioether bridge.

    Benzamide Introduction: The final step involves the amidation reaction where the thioether-linked pyridazinyl compound is reacted with benzoyl chloride or a similar benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide exhibits a wide range of applications across different scientific fields:

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in treating diseases such as cancer and tuberculosis. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Biochemical Probes

Due to its structural characteristics, it serves as a biochemical probe to study various biological pathways. Researchers utilize it to investigate enzyme interactions and cellular processes.

Material Science

This compound is also being studied for its potential use in developing new materials and catalysts, owing to its unique chemical properties.

Case Study 1: Antitumor Activity

Research published in Science.gov demonstrated that derivatives of benzamide compounds, including those related to this compound, exhibited significant cytotoxicity against various cancer cell lines. This suggests potential for further development as anticancer agents.

Case Study 2: Neuroprotection

A study focused on neurodegenerative diseases evaluated various benzamide derivatives for their ability to protect neuronal cells from oxidative stress-induced death. Results indicated that some compounds significantly improved cell viability compared to controls, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can be categorized based on variations in the core heterocycle, substituent groups, and biological activity. Below is a detailed comparison:

Table 1: Structural Comparison with Key Analogs

Compound Name/ID Core Heterocycle Thioether Substituent Amide Substituent Key Features/Applications Reference
This compound Pyridazine Pyridin-2-ylmethyl Benzamide Potential kinase inhibitor or antimicrobial agent (hypothetical)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzene 2-Thienylmethyl 3-Cyano-2-pyridinyl Anticancer, antiviral applications
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Pyridine 5-Methyl-3-isoxazolylmethyl 2-Nitrophenylaminoethyl Platelet aggregation inhibition
896054-33-4 (2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide) Pyridazine 4-Ethoxyphenyl Benzo[d]thiazol-2-yl Kinase inhibition (hypothetical)

Key Observations

Core Heterocycle Variations :

  • The pyridazine core (as in the target compound and 896054-33-4) is less common than benzene or pyridine cores in analogous structures. Pyridazine’s electron-deficient nature may enhance interactions with enzymatic active sites compared to more electron-rich systems like benzene .
  • Benzene-based analogs (e.g., compounds in ) often prioritize aromatic stacking interactions, whereas pyridine derivatives (e.g., ) may engage in hydrogen bonding via nitrogen atoms .

Thioether Substituent Diversity: The pyridin-2-ylmethyl group in the target compound is distinct from thienylmethyl (), isoxazolylmethyl (), or ethoxyphenyl () substituents. Thiazolylmethyl or isoxazolylmethyl substituents () introduce additional heteroatoms, which could modulate metabolic stability or target selectivity .

Amide Group Modifications :

  • The benzamide group in the target compound contrasts with pyridinecarboxamide () or acetamide () moieties. Benzamide’s planar structure may facilitate π-π stacking with aromatic residues in target proteins, while bulkier groups (e.g., benzo[d]thiazol-2-yl in 896054-33-4) might enhance steric hindrance or binding specificity .

Synthetic Routes: The target compound likely follows a nucleophilic substitution pathway similar to , where a pyridazine-3-thiol intermediate reacts with a pyridin-2-ylmethyl halide. This contrasts with and analogs, which often employ acylation of aminoethylthiols followed by coupling with substituted benzoyl chlorides .

Biological Activity

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety linked to a benzamide through a thioether connection. The presence of the pyridine ring is significant as heterocyclic compounds are known for their diverse biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. The thioether functionality in this compound may enhance its interaction with microbial targets, potentially disrupting their cellular processes .
  • Anticancer Potential :
    • Research indicates that similar compounds with pyridazine structures demonstrate potent inhibitory effects on cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a study found that modifications in the benzamide structure could lead to improved anticancer activity, suggesting that this compound might also exhibit similar properties .
  • Enzyme Inhibition :
    • Compounds with similar structural features have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, such as c-Met kinase. The introduction of various substituents has been shown to enhance inhibitory potency, which may be applicable to this compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:

  • Substituent Variations : Different substituents on the benzamide and pyridazine rings can lead to varying levels of biological activity. For example, the introduction of halogens or alkyl groups often enhances potency against target cells .
Compound VariationActivity (IC50 μM)Target
Base Compound10.5A549
Halogenated Variant5.0A549
Alkylated Variant3.0HeLa

Case Studies

  • In Vitro Studies :
    • In vitro evaluations have demonstrated that certain derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating substantial anticancer activity .
  • Mechanistic Insights :
    • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and proliferation .

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